

Lead-208: A Comprehensive Technical Guide to a Doubly Magic Nucleus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead-208

Cat. No.: B076376

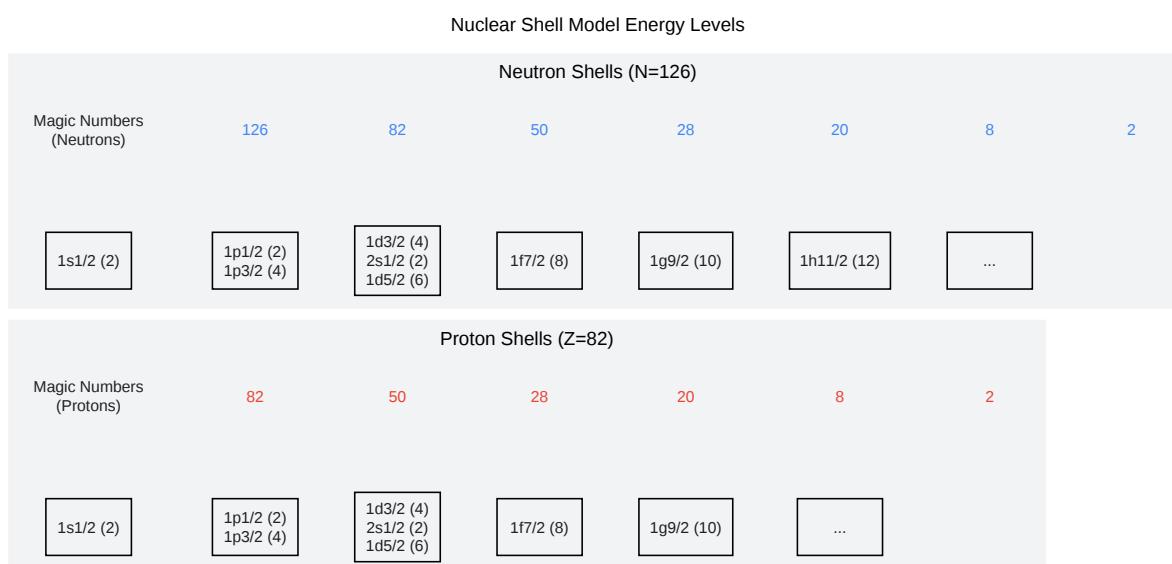
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The atomic nucleus of **Lead-208** (^{208}Pb) stands as a cornerstone in nuclear physics, epitomizing the concept of a doubly magic nucleus. With a unique combination of 82 protons and 126 neutrons, it possesses closed nuclear shells for both protons and neutrons, rendering it exceptionally stable.[1][2] This stability makes it the heaviest known stable isotope and a crucial benchmark for nuclear models.[3] This in-depth technical guide elucidates the core principles behind the doubly magic nature of ^{208}Pb , supported by a comprehensive review of its nuclear properties, experimental evidence, and the sophisticated methodologies employed in its study. Recent findings challenging the long-held assumption of its perfect spherical shape are also discussed, opening new avenues for research into the intricate nature of nuclear forces.[1][2][4][5][6]

The Nuclear Shell Model and the Emergence of Magic Numbers


The stability of atomic nuclei is not a monotonic function of the number of protons and neutrons. Instead, nuclei with specific numbers of nucleons exhibit significantly higher binding energies per nucleon compared to their neighbors. These "magic numbers" — 2, 8, 20, 28, 50, 82, and 126 — are the cornerstone of the nuclear shell model, which posits that nucleons

(protons and neutrons) occupy quantized energy levels, or shells, within the nucleus, analogous to the electron shells in atoms.[4][5][6]

When a proton or neutron shell is completely filled, the nucleus exhibits enhanced stability.[6] Nuclei with a magic number of either protons or neutrons are termed "magic," while those with magic numbers of both, like ^{208}Pb , are designated as "doubly magic." [2][5] This unique configuration in **Lead-208**, with 82 protons and 126 neutrons, results in a tightly bound and exceptionally stable nucleus.[1][7]

Nuclear Shell Energy Levels

The nuclear shell model predicts the ordering of these energy levels. The filling of these shells leads to the observed magic numbers.

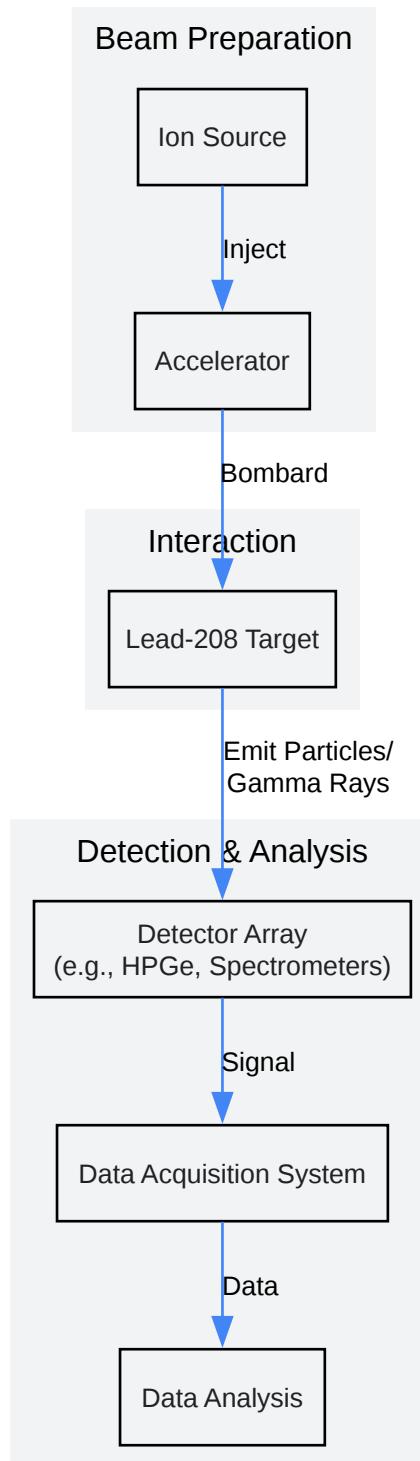
Caption: Simplified representation of the nuclear shell model, indicating the filling of proton and neutron energy levels leading to the magic numbers responsible for the stability of nuclei like **Lead-208**.

Quantitative Properties of Lead-208

The exceptional stability of ^{208}Pb is reflected in its fundamental nuclear properties. The following table summarizes key quantitative data for the **Lead-208** nucleus.

Property	Value	Unit	Reference
Proton Number (Z)	82	-	[2]
Neutron Number (N)	126	-	[2]
Mass Number (A)	208	-	[2]
Atomic Mass	207.976653(8)	u	[2]
Nuclear Mass	207.9316746	u	[2]
Mass Excess	-21.74759	MeV	[2]
Nuclear Binding Energy	1636.42913509	MeV	[2] [8]
Binding Energy per Nucleon	7.86744776	MeV	[2]
Neutron Separation Energy (Sn)	7.36787(5)	MeV	[2]
Proton Separation Energy (Sp)	8.003(5)	MeV	[2]
Nuclear Charge Radius	5.5012(13)	fm	[2]
Spin and Parity	0+	-	[2] [8]
Thermal Neutron Capture Cross-section	230 ± 12	μb	[2]

Experimental Evidence for the Doubly Magic Nature of Lead-208


The doubly magic nature of ^{208}Pb is not merely a theoretical construct but is substantiated by a wealth of experimental data. Key experimental observations that confirm its enhanced stability include:

- High Binding Energy per Nucleon: As shown in the table above, ^{208}Pb has a high binding energy per nucleon, indicating that its constituent nucleons are tightly bound.
- Large Neutron and Proton Separation Energies: The energy required to remove a single neutron or proton from the nucleus is significantly high, a hallmark of a closed-shell nucleus. [9][10]
- Excited State Energy Levels: The first excited state of ^{208}Pb is at a relatively high energy (2.615 MeV), indicating a large energy gap between the filled ground state shell and the next available energy level.[4][5] This resistance to excitation is a direct consequence of its closed-shell structure.
- Low Neutron Capture Cross-Section: The probability of ^{208}Pb capturing an additional neutron is remarkably low.[2] This is because the filled neutron shells make it energetically unfavorable to accommodate another neutron.
- Spherical Shape (with recent nuances): For decades, ^{208}Pb was considered to be perfectly spherical due to its closed shells. However, recent high-precision experiments have revealed a slight prolate (rugby ball-like) deformation, suggesting a more complex interplay of nuclear forces than previously understood.[1][2][4][5][6]

Key Experimental Protocols

The characterization of ^{208}Pb 's nuclear structure relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies of key experiments.

General Experimental Workflow for Nuclear Structure Studies

[Click to download full resolution via product page](#)

Caption: A generalized workflow for experiments probing the nuclear structure of **Lead-208**.

High-Resolution Gamma-Ray Spectroscopy

Objective: To precisely measure the energy of gamma-rays emitted from the excited states of ^{208}Pb , thereby determining the energy level scheme and transition probabilities.

Methodology:

- Source Preparation and Placement: A source capable of exciting the ^{208}Pb nucleus (e.g., through a nuclear reaction or decay of a parent isotope) is placed at a calibrated distance from the detector. For in-beam spectroscopy, a particle beam is directed onto a ^{208}Pb target.
- Detector Setup: A High-Purity Germanium (HPGe) detector, known for its excellent energy resolution, is used. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.^{[1][11]} The detector is connected to a multi-channel analyzer (MCA) through a series of electronic modules (preamplifier, amplifier).^[11]
- Energy and Efficiency Calibration: The system is calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ^{137}Cs , ^{60}Co , ^{152}Eu).^[3] This allows for the conversion of the measured pulse heights to energy and corrects for the energy-dependent efficiency of the detector.
- Data Acquisition: The MCA sorts the incoming pulses by their height, building up a spectrum of counts versus energy. Data is collected for a sufficient time to achieve good statistical accuracy in the peaks of interest.^[3]
- Spectral Analysis: The resulting gamma-ray spectrum is analyzed to identify the photopeaks, which correspond to the full energy of the emitted gamma rays. The energy and intensity of each peak are determined by fitting the peaks with appropriate functions.
- Level Scheme Construction: By applying the principles of energy and momentum conservation, the identified gamma-ray transitions are used to construct the nuclear energy level scheme of ^{208}Pb .

Parity-Violating Electron Scattering

Objective: To measure the neutron radius of ^{208}Pb by exploiting the weak neutral interaction between electrons and neutrons.

Methodology:

- Polarized Electron Beam Generation: A continuous-wave beam of longitudinally polarized electrons is generated and accelerated to a specific energy (e.g., 1.06 GeV).[6][12]
- Target Preparation: A thin, isotopically pure ^{208}Pb target foil is used.[6] The target is cooled to cryogenic temperatures to prevent melting under the intense electron beam.[6]
- Scattering and Detection: The polarized electron beam is directed onto the ^{208}Pb target. Elastically scattered electrons are focused by high-resolution spectrometers onto quartz detectors at a forward scattering angle.[6]
- Parity-Violating Asymmetry Measurement: The experiment measures the tiny difference in the scattering cross-section for electrons with their spin aligned parallel versus anti-parallel to their momentum. This parity-violating asymmetry is directly sensitive to the weak charge distribution and, therefore, the neutron distribution within the nucleus.
- Data Analysis: The measured asymmetry is corrected for various systematic effects, such as beam polarization and detector efficiencies. The corrected asymmetry is then used in conjunction with theoretical models to extract the root-mean-square radius of the neutron distribution.[6]

Coulomb Excitation

Objective: To probe the collective properties and shape of the ^{208}Pb nucleus by exciting it through the electromagnetic interaction with a projectile nucleus.

Methodology:

- Beam and Target Selection: A beam of ions (e.g., ^{17}O , ^{40}Ar) is accelerated to an energy below the Coulomb barrier to ensure that the interaction with the ^{208}Pb target is purely electromagnetic.[13]
- Experimental Setup: The ion beam is directed onto a thin ^{208}Pb target. A particle detector array is placed at forward angles to detect the scattered projectiles and recoiling target nuclei.[13] A gamma-ray detector array (e.g., composed of HPGe detectors) surrounds the target to detect the de-excitation gamma rays from the excited ^{208}Pb nuclei.[13]

- Coincidence Measurement: The experiment is performed in a particle-gamma coincidence mode, where the detection of a scattered particle is correlated in time with the detection of a gamma ray. This allows for the clean identification of gamma rays originating from the Coulomb excitation of ^{208}Pb .
- Data Analysis: The measured gamma-ray yields, in coincidence with scattered particles detected at specific angles, are used to determine the cross-sections for exciting different nuclear states.
- Extraction of Nuclear Properties: The measured cross-sections are compared with theoretical calculations based on the Coulomb excitation theory to extract electromagnetic transition probabilities (B(E2) values) and static quadrupole moments. These quantities provide information about the collective nature and deformation of the nuclear states.[13]

Neutron Capture Cross-Section Measurement

Objective: To measure the probability of a ^{208}Pb nucleus capturing a neutron as a function of the neutron's energy.

Methodology (Time-of-Flight Technique):

- Pulsed Neutron Source: A pulsed beam of neutrons is produced, typically through a nuclear reaction such as $^7\text{Li}(\text{p},\text{n})^7\text{Be}$, using a pulsed proton beam from an accelerator.
- Experimental Setup: The pulsed neutron beam is directed towards a highly enriched ^{208}Pb sample. The distance between the neutron source and the sample is precisely known.
- Gamma-Ray Detection: Gamma-rays emitted from the $^{208}\text{Pb}(\text{n},\gamma)^{209}\text{Pb}$ reaction are detected by a gamma-ray spectrometer (e.g., an anti-Compton NaI(Tl) spectrometer).
- Time-of-Flight Measurement: The time difference between the production of the neutron pulse and the detection of the capture gamma-ray is measured. This "time-of-flight" is used to determine the energy of the neutron that induced the capture reaction.
- Data Analysis: The number of capture events is recorded as a function of neutron time-of-flight (and thus energy). This data is then used to calculate the neutron capture cross-section

as a function of neutron energy, after correcting for detector efficiency and other experimental factors.

Conclusion and Future Outlook

Lead-208 remains a pivotal nucleus for advancing our understanding of nuclear structure. Its doubly magic nature provides a unique natural laboratory for testing and refining nuclear theories. While the foundational principles of its stability are well-established through the nuclear shell model, recent discoveries of its non-spherical shape highlight the ongoing complexities and subtleties of the nuclear many-body problem.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Future research will undoubtedly focus on resolving the intriguing discrepancy between the theoretical predictions of a spherical shape and the experimental evidence for deformation. This will require even more precise measurements and the development of more sophisticated theoretical models that can account for the intricate correlations between nucleons. Such investigations into the heart of ^{208}Pb will not only deepen our fundamental knowledge of nuclear physics but also have far-reaching implications for astrophysics, particularly in understanding the processes of nucleosynthesis in stars.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mirion.com [mirion.com]
- 2. Lead-208 - isotopic data and properties [chemlin.org]
- 3. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. [ortec-online.com](#) [[ortec-online.com](#)]
- 10. [cyclotron.tamu.edu](#) [[cyclotron.tamu.edu](#)]
- 11. [indico.cern.ch](#) [[indico.cern.ch](#)]
- 12. [faculty.tamuc.edu](#) [[faculty.tamuc.edu](#)]
- 13. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. [Lead-208: A Comprehensive Technical Guide to a Doubly Magic Nucleus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076376#lead-208-as-a-doubly-magic-nucleus-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com